molecular formula C11H19N3O B13344579 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine

2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine

Cat. No.: B13344579
M. Wt: 209.29 g/mol
InChI Key: KCDGCTAOJANRDK-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine is a bicyclic amine derivative featuring a 1,2,4-oxadiazole ring fused to a cyclopentane moiety. The oxadiazole ring is substituted with an isopropyl group at position 3, while the cyclopentane carries an N-methylamine group. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 237.33 g/mol.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-methyl-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

InChI

InChI=1S/C11H19N3O/c1-7(2)10-13-11(15-14-10)8-5-4-6-9(8)12-3/h7-9,12H,4-6H2,1-3H3

InChI Key

KCDGCTAOJANRDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCC2NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopentane and amine groups. One common method involves the reaction of isopropyl hydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with N-methylcyclopentanone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other derivatives.

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous 1,2,4-oxadiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine (Target) C12H20N3O 237.33 Cyclopentane, N-methylamine, 3-isopropyl Rigid bicyclic structure Inferred
5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine C14H19N3O 245.32 Linear pentan-1-amine, 3-(3-methylphenyl) Flexible alkyl chain, aromatic substitution
N-((5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)adamantan-1-amine C20H25N3O2 339.44 Adamantane, 2-methoxyphenyl High rigidity, bulky adamantane group
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate C10H18N3OS·C2H2O4 305.35 Methylthio group, oxalate salt Sulfur-containing, salt form enhances solubility
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine C13H8Cl2N4O 307.13 Pyridinyl, 3,4-dichlorophenyl Dual aromatic systems, halogenated

Structural and Functional Comparisons

  • Rigidity vs. Flexibility: The target compound’s cyclopentane imparts rigidity, contrasting with the linear pentan-1-amine chain in ’s analog.
  • Substituent Effects : The 3-isopropyl group on the oxadiazole ring (target) enhances steric bulk compared to the 3-(3-methylphenyl) group in . This difference could modulate interactions with hydrophobic binding pockets .
  • Solubility and Salt Forms : The methylthio group and oxalate salt in ’s compound improve aqueous solubility (pKa ~4.5 for oxalate), whereas the target compound’s free base form may require formulation optimization for bioavailability .
  • Aromatic vs. Aliphatic Systems : ’s dichlorophenyl-pyridinyl derivative exhibits dual aromaticity, favoring π-π stacking interactions absent in the aliphatic cyclopentane-based target compound .

Biological Activity

2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine is C10H16N4OC_{10}H_{16}N_4O. The compound features an oxadiazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives can exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Certain oxadiazoles are being investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Anti-inflammatory Effects : Compounds with oxadiazole moieties have been noted for their anti-inflammatory properties in various models.

The biological activity of 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine may involve several mechanisms:

  • Enzyme Inhibition : Oxadiazoles can act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways relevant to inflammation and cancer.
  • Radical Scavenging : Some studies suggest that oxadiazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy :
    • Research indicated that certain oxadiazole compounds showed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
  • Anti-inflammatory Studies :
    • In vivo studies using mouse models showed that oxadiazole derivatives could significantly reduce inflammation markers in conditions such as arthritis and colitis.

Data Table

Biological ActivityTest ModelResultReference
AnticancerMCF-7 Cell LineIC50 = 15 µM
AntimicrobialE. coliMIC = 8 µg/mL
Anti-inflammatoryMouse ModelReduction in TNF-alpha

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